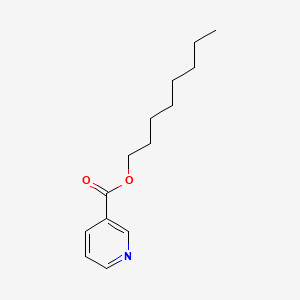

Octyl nicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.07e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-11-17-14(16)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBQVEHLLOHMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220414 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70136-02-6 | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070136026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70136-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Research-Grade Octyl Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthesis pathways for producing research-grade octyl nicotinate. This compound, the octyl ester of nicotinic acid (niacin or vitamin B3), serves as a lipophilic prodrug designed for enhanced topical delivery. In dermatological applications, it is enzymatically converted to its active form, nicotinic acid, which plays a crucial role in cellular metabolism and skin barrier function. This document details three primary synthesis methodologies: Direct Fischer Esterification, synthesis via nicotinoyl chloride, and transesterification. Each section includes detailed experimental protocols, quantitative data, and purification strategies to achieve a high-purity final product suitable for research and development.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methods in organic chemistry. The selection of a particular pathway may depend on factors such as available starting materials, desired scale, and purity requirements.

Direct Fischer Esterification

The most straightforward approach is the direct acid-catalyzed esterification of nicotinic acid with n-octanol. This equilibrium reaction, known as Fischer esterification, typically requires a strong acid catalyst and methods to drive the reaction towards the product side.

Reaction Scheme: Nicotinic Acid + n-Octanol ⇌ this compound + Water

To achieve high yields, the equilibrium can be shifted by using an excess of one reactant (typically the less expensive one, in this case, n-octanol) or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. The use of solid acid catalysts has also been shown to produce high yields of similar nicotinic acid esters.

Synthesis via Nicotinoyl Chloride

A two-step approach involves the initial conversion of nicotinic acid to its more reactive acid chloride derivative, nicotinoyl chloride, which is then reacted with n-octanol. This method avoids the equilibrium limitations of Fischer esterification. Nicotinoyl chloride is typically prepared by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride hydrochloride is then reacted with n-octanol, often in the presence of a base like pyridine to neutralize the liberated HCl.

Reaction Scheme:

-

Nicotinic Acid + SOCl₂ → Nicotinoyl Chloride Hydrochloride

-

Nicotinoyl Chloride Hydrochloride + n-Octanol → this compound + HCl

Transesterification

Transesterification involves the reaction of a more common alkyl ester of nicotinic acid, such as methyl nicotinate or ethyl nicotinate, with n-octanol in the presence of a catalyst. This method is particularly useful if the starting alkyl nicotinate is readily available. The reaction is driven to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation. Common catalysts for transesterification include alkoxides like sodium methoxide.

Reaction Scheme: Ethyl Nicotinate + n-Octanol ⇌ this compound + Ethanol

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of nicotinic acid esters, which can be extrapolated for the synthesis of research-grade this compound.

Table 1: Comparison of Synthesis Pathways for Nicotinic Acid Esters

| Synthesis Pathway | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Direct Fischer Esterification | 60-98%[1] | >99% achievable with proper purification | One-step reaction, uses readily available starting materials. | Equilibrium-limited, may require harsh acidic conditions and high temperatures. |

| Synthesis via Nicotinoyl Chloride | 70-90% (overall) | >99% achievable with proper purification | High reactivity of the intermediate, not equilibrium-limited. | Two-step process, uses hazardous reagents like thionyl chloride. |

| Transesterification | >95%[2] | >99% achievable with proper purification | High-yield reaction, can be driven to completion by removing the alcohol byproduct. | Requires a pre-existing ester as a starting material. |

Experimental Protocols

Protocol 1: Direct Fischer Esterification using a Solid Acid Catalyst

This protocol is adapted from a high-yield synthesis of ethyl nicotinate and is applicable for this compound.

Materials:

-

Nicotinic Acid

-

n-Octanol

-

Toluene

-

Solid Acid Catalyst (e.g., Amberlyst 15, Sulfated Zirconia)

-

Sodium Bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add nicotinic acid (1.0 eq), n-octanol (1.5 eq), toluene (as solvent), and the solid acid catalyst (e.g., 10% w/w of nicotinic acid).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature and recover the solid acid catalyst by filtration.

-

Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted nicotinic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Protocol 2: Synthesis via Nicotinoyl Chloride

This two-step protocol involves the preparation of nicotinoyl chloride followed by esterification.

Materials:

-

Nicotinic Acid

-

Thionyl Chloride (SOCl₂)

-

n-Octanol

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

-

In a flask equipped with a reflux condenser and a gas trap, add nicotinic acid (1.0 eq) and thionyl chloride (3.0 eq).

-

Cool the mixture and remove the excess thionyl chloride under vacuum to obtain the crystalline nicotinoyl chloride hydrochloride.

Step 2: Esterification

-

Suspend the nicotinoyl chloride hydrochloride in dichloromethane.

-

To the stirred mixture, add a solution of n-octanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 3: Transesterification using Sodium Methoxide

This protocol is adapted from the synthesis of menthyl nicotinate.

Materials:

-

Ethyl Nicotinate

-

n-Octanol

-

Sodium Methoxide (catalytic amount, e.g., 5 mol%)

-

Anhydrous Toluene (optional)

Procedure:

-

In a round-bottom flask equipped with a distillation head, add ethyl nicotinate (1.0 eq) and n-octanol (1.5 eq).

-

Add a catalytic amount of sodium methoxide.

-

Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct (the boiling point of the mixture will gradually increase as the reaction proceeds). Applying a partial vacuum can facilitate the removal of ethanol.[2]

-

Continue heating until the distillation of ethanol ceases.

-

Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Wash the mixture with water to remove any salts.

-

Dry the organic layer and purify the this compound by vacuum distillation.

Purification and Characterization

For research-grade applications, high purity of this compound is essential.

-

Vacuum Distillation: This is the preferred method for purifying liquid esters with relatively high boiling points, as it prevents thermal decomposition.

-

Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica gel is effective.

-

Acid-Base Extraction: The work-up procedures typically involve washing with a basic solution (e.g., sodium bicarbonate) to remove any unreacted nicotinic acid and an acidic wash to remove any basic impurities.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. Spectroscopic data for this compound is available in public databases such as PubChem (CID 96462).[5]

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Mechanism and Signaling Pathway

This compound functions as a prodrug of nicotinic acid. Its increased lipophilicity allows for enhanced penetration through the stratum corneum of the skin.[6]

Caption: Prodrug activation and metabolic pathway of this compound.

Within the epidermis, resident esterases hydrolyze the ester bond, releasing nicotinic acid and n-octanol.[6] The released nicotinic acid then enters the Preiss-Handler pathway for NAD+ biosynthesis. It is converted to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT). Subsequently, NAMN is converted to nicotinic acid adenine dinucleotide (NAAD) by NMN/NaMN adenylyltransferases (NMNATs). Finally, NAD synthetase (NADS) amidates NAAD to form NAD+.[5][7] The resulting increase in the cellular pool of NAD+ enhances various biological processes, including epidermal differentiation, which contributes to an improved skin barrier.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: A typical workflow for this compound synthesis.

References

- 1. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 2. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Niacin: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Octyl Nicotinate on Skin Barrier Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Octyl nicotinate, a lipophilic derivative of nicotinic acid (niacin), is emerging as a significant agent in dermatology for its role in enhancing skin barrier function. As a prodrug, it facilitates the efficient delivery of nicotinic acid into the skin, where it is subsequently converted to nicotinamide adenine dinucleotide (NAD+). This elevation of intracellular NAD+ is the cornerstone of its mechanism, triggering a cascade of cellular processes that culminate in a fortified and more resilient epidermal barrier. This guide elucidates the multifaceted mechanism of action of this compound, detailing its influence on epidermal differentiation, lipid biosynthesis, and relevant signaling pathways. While direct quantitative data for this compound is limited, this guide draws upon the extensive research on related nicotinic acid derivatives, such as myristyl nicotinate and niacinamide, to present a comprehensive understanding of its anticipated effects.

**1. Core Mechanism of Action: From Prodrug to Cellular Energizer

The primary mechanism of this compound revolves around its function as a prodrug for nicotinic acid. Its lipophilic nature allows for enhanced penetration through the stratum corneum. Once within the epidermis, endogenous esterases hydrolyze this compound, releasing nicotinic acid. This nicotinic acid is then utilized by keratinocytes for the synthesis of NAD+, a vital coenzyme in a myriad of cellular metabolic reactions.

The increase in the intracellular NAD+ pool has several profound effects on skin barrier function:

-

Enhanced Cellular Metabolism and Energy Production: NAD+ is a critical component of cellular respiration, and its increased availability supports the high energy demands of the constantly renewing epidermis.

-

Substrate for Key Enzymes: NAD+ is a necessary substrate for enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which is integral to DNA repair and the maintenance of genomic integrity, particularly in response to environmental stressors like UV radiation.[1]

-

Modulation of Epidermal Differentiation: Increased NAD+ levels have been shown to promote the maturation of keratinocytes, a process fundamental to the formation of a robust epidermal barrier.[2]

-

Stimulation of Lipid Synthesis: NAD+ and its reduced form, NADPH, are essential for the de novo synthesis of crucial barrier lipids, including ceramides, cholesterol, and free fatty acids.[3][4]

**2. Effects on Epidermal Differentiation

A well-structured and properly differentiated epidermis is fundamental to a competent skin barrier. This compound, by elevating NAD+ levels, is believed to positively influence the expression of key proteins involved in keratinocyte differentiation. Studies on related compounds have demonstrated an increase in the expression of terminal differentiation markers such as filaggrin, involucrin, and loricrin.[5][6] These proteins are essential for the formation of the cornified envelope, the tough outer layer of corneocytes that provides structural integrity to the stratum corneum.

**3. Impact on Barrier Lipid Biosynthesis

The intercellular lipid matrix of the stratum corneum, composed primarily of ceramides, cholesterol, and free fatty acids, is critical for the skin's permeability barrier. Nicotinamide, the amide form of vitamin B3, has been shown to stimulate the synthesis of these vital lipids.[4][7] The proposed mechanism involves the upregulation of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of sphingolipids like ceramides.[4] By increasing the availability of nicotinic acid for NAD+ synthesis, this compound is expected to similarly enhance the production of these barrier lipids, thereby improving the skin's ability to retain moisture and resist external insults.

**4. Quantitative Data on the Efficacy of Topical Nicotinates

While specific quantitative data for this compound is not extensively available, studies on myristyl nicotinate and niacinamide provide valuable insights into the expected efficacy of topical nicotinates in improving skin barrier function.

| Parameter | Intervention | Result | Study |

| Transepidermal Water Loss (TEWL) | Myristyl Nicotinate | Reduction of ~20% on cheeks (P=0.012) and arms (P=0.017) relative to placebo.[8] | Jacobson et al. |

| 2% Nicotinamide Cream | Significant decrease in TEWL in patients with atopic dermatitis.[9] | Soma et al. | |

| Oral Nicotinamide (500mg twice daily) | 7% reduction in TEWL on the forearm and leg at 12 months.[10] | Chen et al. | |

| Stratum Corneum Thickness | Myristyl Nicotinate | ~70% increase (P=0.0001) in photodamaged facial skin relative to placebo.[11] | Jacobson et al. |

| Epidermal Thickness | Myristyl Nicotinate | ~20% increase (P=0.001) in photodamaged facial skin relative to placebo.[11] | Jacobson et al. |

| Ceramide Synthesis | Nicotinamide (1-30 µmol/L) on cultured keratinocytes | 4.1 to 5.5-fold increase in ceramide biosynthesis after 6 days.[4] | Tanno et al. |

| Free Fatty Acid Synthesis | Nicotinamide on cultured keratinocytes | 2.3-fold increase.[4] | Tanno et al. |

| Cholesterol Synthesis | Nicotinamide on cultured keratinocytes | 1.5-fold increase.[4] | Tanno et al. |

| Intracellular NAD+ | Myristyl Nicotinate | 25% increase (P=0.001) in skin cells.[11] | Jacobson et al. |

**5. Experimental Protocols

In Vitro Keratinocyte Differentiation Assay

This protocol is designed to assess the effect of this compound on the expression of keratinocyte differentiation markers.

-

Cell Culture: Primary human epidermal keratinocytes (NHEKs) are cultured in a serum-free, low-calcium (e.g., 0.06 mM) keratinocyte growth medium to maintain their proliferative state.[12]

-

Differentiation Induction: To induce differentiation, the calcium concentration in the medium is raised to a final concentration of 1.2-1.8 mM (a "calcium switch").[12][13] Cells are treated with varying concentrations of this compound or a vehicle control.

-

Assessment of Differentiation Markers: After a defined incubation period (e.g., 24-72 hours), the expression of differentiation markers is evaluated using the following methods:

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted, reverse transcribed to cDNA, and qRT-PCR is performed using primers specific for early (Keratin 1, Keratin 10) and late (Involucrin, Loricrin, Filaggrin) differentiation markers.[12]

-

Immunofluorescence Staining: Cells cultured on coverslips are fixed, permeabilized, and stained with primary antibodies against differentiation markers, followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.[12]

-

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the differentiation markers.[12]

-

In Vitro Skin Barrier Function Model

This protocol utilizes reconstructed human epidermis (RHE) models to evaluate the effect of this compound on barrier integrity.

-

Model Preparation: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) are cultured at the air-liquid interface to allow for full epidermal differentiation.[14][15]

-

Topical Application: this compound formulations or a vehicle control are applied topically to the RHE models.

-

Transepidermal Electrical Resistance (TEER) Measurement: TEER is measured at various time points to assess the integrity of the tight junctions and overall barrier function. A decrease in TEER indicates barrier disruption.[16]

-

Permeability Assay: A fluorescent marker (e.g., Lucifer yellow) is applied to the apical side of the RHE model. The amount of marker that permeates to the basal medium is quantified to assess barrier permeability.[16]

In Vivo Measurement of Skin Barrier Function

These non-invasive methods are used to assess the effects of topical this compound on human skin.

-

Transepidermal Water Loss (TEWL): A Tewameter® or similar evaporimeter is used to measure the rate of water vapor loss from the skin surface, providing a direct indication of barrier integrity.[17][18]

-

Stratum Corneum Hydration: A Corneometer® is used to measure the moisture content of the stratum corneum.[9]

-

Vascular Response to Nicotinates: Laser-Doppler flowmetry can be used to measure the vascular response to the penetration of nicotinates like hexyl nicotinate, which can be an indirect measure of stratum corneum barrier function.[17]

**6. Visualizations

Caption: this compound's metabolic pathway and effects on skin.

Caption: Workflow for in vitro assessment of skin barrier function.

Caption: Logical flow from compound properties to clinical outcome.

**7. Conclusion

This compound represents a promising strategy for fortifying the skin barrier. By acting as a highly effective delivery system for nicotinic acid, it elevates intracellular NAD+ levels, thereby enhancing epidermal differentiation and stimulating the synthesis of crucial barrier lipids. This multifaceted mechanism of action leads to a more resilient and functional epidermal barrier, with anticipated benefits including reduced transepidermal water loss and increased skin hydration. Further research specifically quantifying the effects of this compound will be invaluable in fully elucidating its therapeutic potential for a range of dermatological conditions characterized by impaired barrier function.

References

- 1. Facebook [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activation of keratinocyte nicotinic cholinergic receptors stimulates calcium influx and enhances cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Moisturizing effects of topical nicotinamide on atopic dry skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EADV: Oral nicotinamide reduces transepidermal water loss | MDedge [mdedge.com]

- 11. A topical lipophilic niacin derivative increases NAD, epidermal differentiation and barrier function in photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order [frontiersin.org]

- 14. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Parallel Evaluation of Alternative Skin Barrier Models and Excised Human Skin for Dermal Absorption Studies In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Barrier function parameters in various keratinization disorders: transepidermal water loss and vascular response to hexyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Skin barrier function in healthy volunteers as assessed by transepidermal water loss and vascular response to hexyl nicotinate: intra- and inter-individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Octyl Nicotinate as a Prodrug for Topical Niacin Delivery

Introduction: The Rationale for a Niacin Prodrug

Niacin (Vitamin B3) is a well-established active ingredient in dermatology, valued for its ability to improve epidermal barrier function, reduce hyperpigmentation, and exert anti-inflammatory and anti-aging effects. These benefits are primarily mediated through its role as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism and DNA repair.[1][2][3]

However, the topical application of niacin (nicotinic acid) is significantly limited by a common and uncomfortable side effect: cutaneous vasodilation, or flushing. This reaction is triggered by the rapid release of prostaglandins, leading to redness, a sensation of heat, and itching, which severely impacts patient compliance.[4][5] To overcome this limitation while harnessing the therapeutic potential of niacin, the development of prodrugs has become a key strategy.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For topical delivery, an ideal niacin prodrug should be more lipophilic than niacin to enhance penetration through the lipid-rich stratum corneum.[4] Once inside the skin, it should be efficiently hydrolyzed by endogenous cutaneous esterases to release niacin at a slow and sustained rate, thus avoiding the rapid concentration spike that causes flushing.[4][6] Alkyl esters of nicotinic acid, such as this compound, are designed precisely for this purpose. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy as a topical prodrug for niacin delivery.

This compound: Physicochemical Properties

This compound (Nicotinic Acid n-Octyl Ester) is the ester of nicotinic acid and octanol. Its increased lipophilicity compared to the parent niacin molecule is a critical attribute for its function as a topical prodrug. This property is predicted to enhance its partitioning into and diffusion across the stratum corneum.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | [7][8] |

| Molecular Weight | 235.32 g/mol | [7][8] |

| IUPAC Name | octyl pyridine-3-carboxylate | [7] |

| CAS Number | 70136-02-6 | [7] |

| Physical State | Liquid | [9] |

| Computed XLogP3 | 4.7 | [7] |

Mechanism of Action

The action of this compound as a prodrug is a two-stage process involving passive diffusion and enzymatic bioactivation, followed by the pharmacological effects of the released niacin.

Skin Penetration and Enzymatic Hydrolysis

-

Topical Application & Penetration : The this compound formulation is applied to the skin surface. Due to its lipophilic nature, it preferentially partitions into the stratum corneum and diffuses through the lipid matrix into the viable epidermis.

-

Enzymatic Hydrolysis : Within the epidermis and dermis, which contain nonspecific esterase enzymes, this compound undergoes hydrolysis.[10] This reaction cleaves the ester bond, releasing active nicotinic acid (niacin) and the inert octanol moiety. This enzymatic conversion is the rate-limiting step for niacin release, ensuring a slow and sustained delivery that avoids vasodilation.[6]

A study focusing on the stability of this compound reported its hydrolysis rate constants in both phosphate buffer and skin homogenate, confirming its susceptibility to enzymatic degradation.[11]

Cellular Effects of Released Niacin

Once released, niacin is taken up by skin cells (e.g., keratinocytes) and exerts its biological effects, primarily by serving as a substrate for NAD+ synthesis.

-

NAD+ Synthesis : Niacin is converted into Nicotinamide Adenine Dinucleotide (NAD+) through the Preiss-Handler pathway. NAD+ is a critical coenzyme for cellular redox reactions, energy metabolism, and is the sole substrate for enzymes like Poly (ADP-ribose) polymerases (PARPs), which are essential for DNA repair.[12][13]

-

Signaling Pathways : Niacin can also act as a signaling molecule, for instance, by activating the G protein-coupled receptor GPR109A, which is linked to the flushing response but may also play other roles in skin physiology.[4]

-

Therapeutic Outcomes : The increase in cellular NAD+ levels leads to enhanced epidermal differentiation, improved skin barrier function (e.g., increased ceramide synthesis), and protection against photodamage.[12]

References

- 1. Alterations in scalp blood flow after the epicutaneous application of 3% minoxidil and 0.1% hexyl nicotinate in alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]

- 3. velaskincare.com [velaskincare.com]

- 4. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous transport and metabolism of nicotinic acid derivatives in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis and Stability Study of this compound in Aqueous Solutions and Skin Homogenate by LC [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

The Dawn of a Vasodilator: An In-depth Technical Guide to the Early Discovery and Development of Octyl Nicotinate in Dermatology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, an ester of nicotinic acid (niacin), has emerged as a compound of interest in dermatological research, primarily for its vasodilatory properties and its potential to enhance skin barrier function and stimulate hair growth. As a lipophilic derivative of a well-established vitamin, it offers a promising approach for topical delivery, aiming to localize its effects while minimizing systemic side effects. This technical guide delves into the core aspects of the early discovery and development of this compound, presenting a comprehensive overview of its synthesis, mechanism of action, key experimental findings, and the methodologies employed in its initial evaluation.

Early Discovery and Synthesis

The development of this compound is rooted in the broader exploration of nicotinic acid esters as prodrugs for targeted topical delivery. The primary motivation was to harness the beneficial effects of nicotinic acid on skin physiology, such as increased blood flow and cellular energy metabolism, while mitigating the common side effect of flushing associated with oral administration.

A key method for the synthesis of n-octyl nicotinate involves the refluxing of a pyridine dicarboxylic acid, such as cinchomeronic acid, with an alkanol, in this case, n-octyl alcohol. This direct conversion process is carried out at temperatures ranging from approximately 180°C to 250°C. The reaction yields the desired pyridine monocarboxylic acid ester, which can then be isolated through distillation.

Mechanism of Action

The pharmacological activity of this compound is a two-step process involving its conversion to the active parent compound, nicotinic acid, within the skin, which then initiates downstream cellular signaling.

Bioconversion and NAD+ Synthesis

dot

Caption: Bioconversion of this compound and subsequent NAD+ synthesis in the skin.

Vasodilation Signaling Pathway

The vasodilatory effect of nicotinic acid, and by extension its esters, is primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HM74A in humans)[2][3][4]. This receptor is expressed on various skin cells, including Langerhans cells and keratinocytes[3]. The binding of nicotinic acid to GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2)[2][5][6]. These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the vascular smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation, which manifests as erythema or flushing[2][7][8][9][10].

dot

Caption: Signaling pathway of Nicotinic Acid-induced vasodilation in the skin.

Key Experimental Data

The early development of this compound and related compounds has been supported by both preclinical and clinical studies. The quantitative data from these investigations are summarized below.

Clinical Efficacy in Female Pattern Alopecia

A pilot study investigating the efficacy of a topical formulation containing this compound and tetradecyl nicotinate for the treatment of female pattern alopecia yielded promising results.

| Parameter | Active Group (n=40) | Placebo Group (n=20) | P-value |

| Change in Hair Fullness | Statistically significant increase | No significant change | 0.04[11][12] |

| Table 1: Summary of a pilot study on the effect of topical niacin derivatives on hair fullness in female pattern alopecia.[11][12] |

Effects of a Related Nicotinate (Myristyl Nicotinate) on Skin Physiology

While specific quantitative data for this compound's impact on skin barrier function and cellular health from early studies is limited, data from the closely related myristyl nicotinate provide valuable insights into the potential effects of this class of compounds.

| Parameter | Treatment Group (Myristyl Nicotinate) | Placebo Group | P-value |

| Skin Cell NAD+ Content | +25% | - | 0.001[1] |

| Stratum Corneum Thickness | ~+70% | - | 0.0001[1] |

| Epidermal Thickness | ~+20% | - | 0.001[1] |

| Table 2: Effects of myristyl nicotinate on skin parameters in subjects with photodamaged skin.[1] |

Experimental Protocols

The evaluation of this compound and other nicotinic acid esters has relied on established methodologies to assess their effects on skin physiology.

Measurement of Skin Microcirculation

Objective: To quantify the vasodilatory effect of topically applied nicotinates.

Methodology: Laser Doppler Flowmetry (LDF)

-

Subject Acclimatization: Subjects are acclimatized in a temperature-controlled room for at least 20 minutes to ensure stable baseline skin blood flow.

-

Baseline Measurement: A laser Doppler flowmeter probe is placed on the target skin area (e.g., forearm) to record baseline blood perfusion values.

-

Product Application: A standardized amount of the test formulation (e.g., this compound cream or lotion) is applied to a defined area of the skin.

-

Post-Application Measurements: Skin blood flow is continuously or intermittently measured at predefined time points (e.g., 5, 15, 30, 60, and 120 minutes) after application.

-

Data Analysis: The change in blood flow from baseline is calculated and expressed as a percentage increase or in arbitrary perfusion units.

dot

Caption: Experimental workflow for assessing skin microcirculation using Laser Doppler Flowmetry.

Analysis of Bioconversion and Stability

Objective: To determine the rate of hydrolysis of this compound to nicotinic acid in skin and to assess its formulation stability.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

For Bioconversion: Skin samples (e.g., biopsies or reconstructed skin models) are incubated with the this compound formulation. At various time points, the tissue is homogenized, and the active compounds are extracted using a suitable solvent (e.g., acetonitrile).

-

For Stability: The dermatological formulation is stored under controlled conditions (e.g., temperature, light). At specified intervals, an aliquot of the formulation is dissolved in a suitable solvent.

-

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18). A mobile phase (e.g., a mixture of water and acetonitrile) is used to separate this compound from its hydrolysis product, nicotinic acid.

-

Detection and Quantification: A UV detector is typically used to detect the compounds as they elute from the column. The concentration of each compound is determined by comparing its peak area to that of a known standard.

Conclusion

The early discovery and development of this compound in dermatology have laid the groundwork for its potential application in conditions characterized by impaired microcirculation and compromised skin barrier function. Its synthesis from readily available precursors and its mechanism of action, centered on the well-understood biology of nicotinic acid, make it an attractive candidate for further investigation. The initial clinical data, particularly in the context of hair loss, are encouraging and warrant larger, more definitive studies. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and other novel nicotinic acid esters in the field of dermatology. Future research should focus on obtaining more granular quantitative data on its effects on skin NAD+ levels, dose-response relationships for vasodilation, and its long-term efficacy and safety in various dermatological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A pilot study evaluating the efficacy of topically applied niacin derivatives for treatment of female pattern alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vasodilatory Effects of Octyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl nicotinate, an ester of nicotinic acid (niacin), is a lipophilic compound utilized in topical formulations for its ability to induce localized vasodilation. This effect is primarily attributed to its enzymatic hydrolysis in the skin to nicotinic acid, which then activates specific signaling pathways, leading to increased cutaneous blood flow. This technical guide provides a comprehensive overview of the current understanding of the vasodilatory effects of this compound, including its mechanism of action, relevant signaling cascades, and methodologies for its evaluation. While direct quantitative data for this compound is limited, this guide synthesizes information from studies on closely related nicotinic acid esters to present a cohesive picture for research and development purposes.

Introduction

Nicotinic acid and its derivatives have long been recognized for their vasodilatory properties, which are responsible for the characteristic "niacin flush" when taken orally. In topical applications, these compounds are employed to enhance local blood circulation, which can be beneficial for conditions such as alopecia and for improving the delivery of nutrients to the skin. This compound, as a more lipophilic ester, is designed for enhanced penetration through the stratum corneum. Upon penetrating the skin, it is hydrolyzed by endogenous esterases to release nicotinic acid, the primary active moiety responsible for the vasodilatory effects. This controlled release is intended to provide a localized effect while minimizing systemic absorption and associated side effects. A pilot study has suggested that a combination of this compound and tetradecyl nicotinate can increase hair fullness in female pattern alopecia, an effect likely related to increased scalp blood flow.[1] It has been proposed that this compound stimulates blood flow, which in turn enhances the delivery of nutrients to the scalp and aids in the removal of metabolic byproducts.[2]

Mechanism of Action and Signaling Pathways

The vasodilatory action of this compound, mediated by the release of nicotinic acid, is a multi-step process involving specific receptors and downstream signaling molecules. The primary pathways implicated are the GPR109A receptor-prostaglandin synthesis pathway and, to a lesser extent, the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

GPR109A Receptor Activation and Prostaglandin Synthesis

The principal mechanism underlying nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). This receptor is expressed in various cell types, including epidermal Langerhans cells and keratinocytes.

The binding of nicotinic acid to GPR109A on Langerhans cells initiates a signaling cascade that results in the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2).[3] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, leading to vasodilation and increased blood flow.

References

The Vasodilatory Role of Octyl Nicotinate in Cutaneous Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl nicotinate, an ester of nicotinic acid, is a lipophilic compound that facilitates its penetration through the stratum corneum. Upon topical application, it is metabolized to nicotinic acid, the active moiety responsible for inducing cutaneous vasodilation. This vasodilation is primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), following the activation of the G-protein coupled receptor GPR109A on epidermal Langerhans cells. The subsequent increase in cutaneous blood flow, measurable by techniques such as laser Doppler flowmetry, underpins its therapeutic and physiological effects. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols for evaluation, and quantitative data related to the stimulation of cutaneous blood flow by nicotinic acid esters, with a focus on the extrapolated role of this compound.

Introduction

Nicotinic acid and its derivatives have long been recognized for their vasodilatory properties. This compound, as a more lipophilic ester, is designed for enhanced skin permeation. While specific research on this compound's direct impact on cutaneous blood flow is limited, a significant body of evidence from studies on other nicotinic acid esters, such as methyl and hexyl nicotinate, provides a robust framework for understanding its mechanism and effects. This guide synthesizes the available data to present a comprehensive technical overview for research and development purposes. A pilot study has suggested the potential of this compound in increasing hair fullness in female pattern alopecia, an effect that may be linked to its vasodilatory properties.[1]

Mechanism of Action: The Prostaglandin-Mediated Pathway

The primary mechanism by which nicotinic acid and its esters induce cutaneous vasodilation is through a prostaglandin-mediated pathway.[2][3][4] The nitric oxide pathway does not appear to be involved in this process.[3]

Upon penetrating the epidermis, this compound is hydrolyzed by cutaneous esterases to release nicotinic acid.[5] Nicotinic acid then binds to the G-protein coupled receptor GPR109A, which is expressed on Langerhans cells within the epidermis.[2][6] This binding event initiates a signaling cascade:

-

G-Protein Activation: The binding of nicotinic acid to GPR109A activates an associated G-protein.

-

Calcium Influx: This activation leads to an influx of calcium ions (Ca2+) into the Langerhans cell.[7]

-

Phospholipase A2 Activation: The increase in intracellular calcium activates cytosolic phospholipase A2 (cPLA2).[6][7]

-

Arachidonic Acid Release: Activated cPLA2 translocates to the cell membrane and catalyzes the release of arachidonic acid from membrane phospholipids.[6][7]

-

Prostaglandin Synthesis: Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, primarily PGD2 and PGE2.[7]

-

Vasodilation: These prostaglandins diffuse to the underlying dermal microvasculature and bind to their respective receptors (e.g., PGD2 binds to DP1 receptors) on the smooth muscle cells of the capillaries, leading to vasodilation and an increase in cutaneous blood flow.[2]

Local sensory nerves have also been implicated in the vasodilatory response to nicotinates.[3]

Signaling Pathway Diagram

References

- 1. A pilot study evaluating the efficacy of topically applied niacin derivatives for treatment of female pattern alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandins and nicotinate-provoked increase in cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Octyl Nicotinate for Hair Follicle Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, an ester of nicotinic acid (niacin), has emerged as a compound of interest in the field of hair biology. Preliminary research suggests its potential role in stimulating hair follicles and improving hair fullness, particularly in cases of female pattern hair loss. This technical guide provides a comprehensive overview of the existing preliminary studies, focusing on the quantitative data, experimental methodologies, and the proposed mechanism of action of this compound in modulating hair follicle activity. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for alopecia.

Core Findings from Preliminary Clinical Research

The most significant clinical evidence for the efficacy of a topical formulation containing this compound comes from a pilot study conducted by Draelos and colleagues.[1] This study investigated the effects of a combination of two niacin derivatives, this compound and tetradecyl nicotinate, on hair fullness in women with female pattern alopecia.

Quantitative Data Summary

The 6-month, double-blind, placebo-controlled study demonstrated a statistically significant increase in hair fullness for the active group compared to the placebo group.[1] The key quantitative outcomes are summarized in the table below, derived from a subsequent patent filing that appears to present the study's data.[2]

| Group | Number of Subjects (Enrolled) | Number of Subjects (Completed) | Decrease in Hair Fullness | No Change in Hair Fullness | Increase in Hair Fullness | p-value (vs. Placebo) |

| Active | 40 | 32 | 2 (6%) | 8 (25%) | 22 (69%) | 0.04 |

| Placebo | 20 | 12 | 1 (8%) | 7 (59%) | 4 (33%) | - |

Experimental Protocols

Pivotal Clinical Study: Draelos et al. (2005)

This section details the methodology of the key pilot study that evaluated the efficacy of topical niacin derivatives, including this compound.

Study Design: A 6-month, double-blind, placebo-controlled, randomized clinical trial.[1][3]

Participants: Sixty female subjects diagnosed with Ludwig types I-III female pattern hair loss were enrolled.[1][3]

Intervention:

-

Active Group (n=40): Subjects applied a topical solution containing a combination of niacin derivatives. A related patent suggests the active formulation contained 0.5% this compound and 5.0% myristyl nicotinate in a vehicle where trisiloxane and dimethicone were the main components.[4]

-

Placebo Group (n=20): Subjects applied the vehicle solution without the active niacin derivatives.[1][3]

Application Regimen: While the full, detailed application instructions from the original study are not publicly available, typical protocols for topical hair treatments involve once or twice daily application to the affected scalp areas.

Efficacy Assessment:

-

The primary efficacy endpoint was the change in hair fullness over the 6-month period.[1][3]

-

Assessment was conducted using standardized 35-mm photographic analysis.[1][3] This non-invasive method is a standard in clinical trials for hair loss and involves capturing high-resolution images of the scalp at baseline and subsequent follow-up visits under controlled conditions.[5][6][7][8]

-

Blinded investigators evaluated the photographs to assess changes in hair fullness.[1] The scoring was based on a scale of -1 for decreased hair fullness, 0 for no change, and +1 for increased hair fullness.[1]

Experimental Workflow

Proposed Mechanism of Action

The precise molecular mechanisms by which this compound stimulates hair follicles are not fully elucidated; however, the leading hypothesis centers on its role as a nicotinic acid pro-drug, leading to localized vasodilation and potential modulation of prostaglandin synthesis.

Topical application of nicotinates like this compound is known to induce a cutaneous erythema (redness) due to vasodilation.[2] This effect is thought to be mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

The proposed signaling pathway is as follows:

-

Receptor Activation: this compound penetrates the skin and is hydrolyzed to nicotinic acid, which then binds to and activates GPR109A receptors on epidermal Langerhans cells and keratinocytes.

-

Prostaglandin Synthesis: Activation of GPR109A triggers the release of arachidonic acid, which is subsequently converted into prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), through the action of cyclooxygenase (COX) enzymes.

-

Vasodilation: These prostaglandins act on receptors on the vascular smooth muscle of dermal blood vessels, causing them to relax and leading to increased local blood flow.

-

Hair Follicle Stimulation: The enhanced blood flow is hypothesized to improve the delivery of oxygen and nutrients to the hair follicles, thereby supporting their metabolic activity and potentially prolonging the anagen (growth) phase of the hair cycle.

It is crucial to note the dual and opposing roles of prostaglandins in hair biology. While PGE2 has been shown to promote hair growth, PGD2 has been identified as an inhibitor of hair growth and is found in elevated levels in the scalps of individuals with androgenetic alopecia.[9][10][11][12][13][14][15][16][17] The net effect of this compound on hair growth may therefore depend on the balance of PGD2 and PGE2 production it induces in the scalp microenvironment.

Signaling Pathway Diagram

Conclusion and Future Directions

The preliminary evidence, primarily from a single pilot study, suggests that topical application of this compound may be a promising approach for increasing hair fullness in female pattern hair loss. The proposed mechanism of action, involving localized vasodilation through the GPR109A receptor and prostaglandin synthesis, provides a plausible biological basis for these observations.

However, it is imperative to acknowledge the limitations of the current body of research. The data is derived from a small-scale pilot study, and the long-term efficacy and safety of this compound have not been established. Furthermore, the paradoxical roles of different prostaglandins in hair follicle cycling warrant a more in-depth investigation to fully understand the net effect of nicotinic acid derivatives on hair growth.

Future research should focus on:

-

Larger, well-controlled clinical trials to confirm the efficacy and safety of this compound in a broader population.

-

Dose-ranging studies to determine the optimal concentration for hair follicle stimulation.

-

In-depth mechanistic studies to elucidate the precise downstream signaling pathways in human hair follicle cells.

-

Investigations into the specific ratio of PGD2 to PGE2 produced in the scalp following topical application of this compound.

A thorough understanding of these factors will be critical for the successful development of this compound as a therapeutic agent for hair loss.

References

- 1. researchgate.net [researchgate.net]

- 2. US8790626B2 - Method for treating hair growth disorders, such as female pattern alopecia, and compositions useful therefore - Google Patents [patents.google.com]

- 3. A pilot study evaluating the efficacy of topically applied niacin derivatives for treatment of female pattern alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103127111A - Method for treating hair growth disorders, such as female pattern alopecia, and compositions useful therefore - Google Patents [patents.google.com]

- 5. Reliability and validity of a photographic method for measuring facial hair density in men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A practical guide to the standardization of hair loss photography for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Prostaglandin D2 inhibits wound-induced hair follicle neogenesis through the receptor, Gpr44 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostanoids and Hair Follicles: Implications for Therapy of Hair Disorders | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 13. Enhancement of hair growth through stimulation of hair follicle stem cells by prostaglandin E2 collagen matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 prevents radiotherapy-induced alopecia by attenuating transit amplifying cell apoptosis through promoting G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hairguard.com [hairguard.com]

- 16. hairlosscure2020.com [hairlosscure2020.com]

- 17. Anti-Hair Loss Effects of the DP2 Antagonist in Human Follicle Dermal Papilla Cells [mdpi.com]

Methodological & Application

Application Note: Quantification of Octyl Nicotinate in Skin Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl nicotinate, an ester of nicotinic acid, is a lipophilic compound of interest in dermatological and transdermal drug delivery research. Its ability to penetrate the stratum corneum makes it a potential candidate for delivering nicotinic acid into the skin, which is known to have various beneficial effects, including improving skin barrier function. Accurate quantification of this compound in skin samples is crucial for pharmacokinetic studies, formulation development, and efficacy assessment. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in skin tissue.

The methodology described herein is a comprehensive compilation based on established analytical procedures for similar lipophilic compounds and nicotinic acid esters in biological matrices.[1][2] It provides a reliable framework for the extraction and quantification of this compound from skin samples.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Full-thickness skin tissue (e.g., porcine or human)

-

Liquid nitrogen

-

0.45 µm Syringe filters (PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are optimized for the separation of the non-polar this compound.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV Detector |

| Column | C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 262 nm |

| Run Time | < 15 minutes |

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Skin Tissue

This protocol is adapted from methods for extracting lipophilic compounds from skin.[3]

-

Skin Sample Collection: Following in vitro permeation studies or in vivo application, retrieve the skin samples. Gently wipe the surface to remove any excess formulation.

-

Homogenization: Freeze the skin sample in liquid nitrogen and pulverize it into a fine powder using a mortar and pestle or a cryo-grinder.

-

Extraction:

-

Accurately weigh approximately 100-200 mg of the powdered skin tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of a methanol:water (90:10, v/v) extraction solvent.[3]

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

-

Centrifugation: Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C to pellet the tissue debris.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Analysis: Inject 20 µL of the filtered extract into the HPLC system.

Method Validation and Quantitative Data

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] The following tables summarize expected quantitative data based on the analysis of similar compounds in biological matrices.[1][2][5]

Table 2: Method Validation Parameters

| Parameter | Expected Range/Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time | ~8-12 min |

Table 3: Representative Quantitative Data for this compound Analysis

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard (10 µg/mL) | 9.5 | 125000 | 10.0 |

| Skin Sample 1 | 9.6 | 87500 | 7.0 |

| Skin Sample 2 | 9.5 | 150000 | 12.0 |

| Blank Skin Sample | - | Not Detected | Not Detected |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in skin is depicted in the following diagram.

The logical relationship for ensuring the quality and reliability of the analytical results is outlined below.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantification of this compound in skin tissue. The described protocols for sample preparation, chromatographic separation, and method validation offer a solid foundation for researchers and scientists in the fields of dermatology and drug development. Adherence to these methodologies will enable the generation of accurate and reproducible data, which is essential for understanding the cutaneous disposition of this compound.

References

- 1. Quantification of lipoic acid from skin samples by HPLC using ultraviolet, electrochemical and evaporative light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Can Drugs Be Absorbed Through The Skin? - Elev8 centers [elev8centers.com]

- 5. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Formulation and Evaluation of Octyl Nicotinate in Topical Creams for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl nicotinate, the octyl ester of nicotinic acid (niacin), is a lipophilic compound designed for enhanced topical delivery.[1] Nicotinic acid and its derivatives are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is vital for cellular energy metabolism and DNA repair.[2] Topical application of nicotinic acid derivatives has been explored for various dermatological conditions, including improving skin barrier function and mitigating photodamage.[3][4] this compound is designed to deliver nicotinic acid to the skin without the common side effect of vasodilation or flushing associated with the parent compound.[3]

This document provides a comprehensive protocol for the formulation of this compound into an oil-in-water (O/W) topical cream, along with detailed methodologies for its physicochemical characterization and in vitro performance evaluation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing a stable and effective topical formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₂ | [5][6] |

| Molecular Weight | 235.32 g/mol | [5][6] |

| CAS Number | 70136-02-6 | [5] |

| LogP (Computed) | 4.7 | [5] |

| Solubility | Low in water; soluble in oils and organic solvents. | [7] |

Formulation Protocol: Oil-in-Water (O/W) Cream

Topical creams are semisolid emulsion dosage forms.[8] Oil-in-water (O/W) creams, where the oil phase is dispersed in a continuous aqueous phase, are often preferred for their non-greasy feel and ease of application. This protocol details the preparation of a 2% this compound O/W cream.

3.1. Materials and Equipment

-

Active Pharmaceutical Ingredient (API): this compound

-

Oil Phase Components: Cetyl alcohol, Stearic acid, Isopropyl myristate

-

Aqueous Phase Components: Glycerin, Purified Water

-

Emulsifier: Polysorbate 80

-

Preservative: Phenoxyethanol

-

Equipment: Beakers, heating magnetic stirrers, homogenizer, pH meter, viscometer.

3.2. Cream Composition

The composition of the 2% this compound O/W cream is detailed in Table 2.

Table 2: Composition of 2% this compound O/W Cream

| Phase | Ingredient | Function | % (w/w) |

| Oil Phase | This compound | Active Ingredient | 2.0 |

| Stearic Acid | Stiffening agent, emulsifier | 8.0 | |

| Cetyl Alcohol | Emollient, thickener | 5.0 | |

| Isopropyl Myristate | Emollient, penetration enhancer | 5.0 | |

| Aqueous Phase | Glycerin | Humectant | 5.0 |

| Polysorbate 80 | Emulsifier | 2.0 | |

| Phenoxyethanol | Preservative | 0.5 | |

| Purified Water | Vehicle | q.s. to 100 |

3.3. Preparation Method

-

Oil Phase Preparation: In a beaker, combine stearic acid, cetyl alcohol, and isopropyl myristate. Heat to 70-75°C on a magnetic stirrer until all components are melted and the mixture is uniform. Add the this compound to the molten oil phase and stir until completely dissolved.[9]

-

Aqueous Phase Preparation: In a separate beaker, combine glycerin, Polysorbate 80, phenoxyethanol, and purified water. Heat to 70-75°C while stirring until a clear solution is obtained.[9]

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase with continuous stirring using a high-shear mixer or homogenizer.[9]

-

Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion.[9]

-

Cooling: Allow the cream to cool to room temperature with gentle, continuous stirring.

-

Final Adjustments: Once cooled, check the pH and adjust if necessary to a skin-compatible range (typically pH 4.5-6.0).

Characterization and Quality Control Protocols

Consistent and reproducible characterization is essential for the evaluation of topical formulations.[10]

4.1. Visual and Organoleptic Evaluation

-

Protocol: Visually inspect the cream for color, homogeneity, and phase separation. Assess its odor and feel by applying a small amount to the back of the hand.

-

Acceptance Criteria: A homogeneous, white, and smooth cream with a characteristic odor.

4.2. pH Measurement

-

Protocol: Disperse 1 gram of the cream in 10 mL of deionized water. Measure the pH of the dispersion using a calibrated pH meter.

-

Acceptance Criteria: pH should be within the range of 4.5-6.0.

4.3. Viscosity Measurement

-

Protocol: Measure the viscosity of the cream using a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). Record the viscosity at different shear rates to characterize the rheological behavior.[11]

-

Acceptance Criteria: The viscosity should be consistent across batches and meet the target product profile.

4.4. In Vitro Release Testing (IVRT) IVRT is a crucial tool for assessing the performance of topical formulations by measuring the rate of drug release from the cream.[12][13] The Franz diffusion cell is the standard apparatus for this test.[14][15]

-

Protocol:

-

Apparatus: Use a vertical Franz diffusion cell.[14]

-

Membrane: Place a synthetic, inert membrane (e.g., polysulfone) between the donor and receptor compartments.[12]

-

Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer with a solubilizing agent to ensure sink conditions). The medium should be deaerated and maintained at 32 ± 1°C.

-

Dosing: Apply a finite dose of the this compound cream (e.g., 10 mg/cm²) uniformly onto the membrane surface in the donor compartment.[12]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw samples from the receptor compartment and replace the volume with fresh receptor medium.[12]

-

Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Data Presentation: Plot the cumulative amount of this compound released per unit area (μg/cm²) against the square root of time. The slope of the linear portion of the plot represents the release rate.

-

Table 3: Example Data Table for In Vitro Release Study

| Time (hours) | √Time (h⁰.⁵) | Concentration (μg/mL) | Cumulative Amount Released (μg) | Cumulative Amount Released per Area (μg/cm²) |

| 0.5 | 0.71 | |||

| 1.0 | 1.00 | |||

| 2.0 | 1.41 | |||

| 4.0 | 2.00 | |||

| 6.0 | 2.45 | |||

| 8.0 | 2.83 |

Signaling Pathways and Experimental Workflow

5.1. Potential Signaling Pathway of Nicotinic Acid in Skin

Upon topical application, this compound penetrates the skin and is hydrolyzed by esterases to release nicotinic acid.[1] Nicotinic acid can then be converted to NAD+, which plays a crucial role in cellular processes like DNA repair and maintaining the skin barrier.[16][17] Additionally, nicotinic acid can interact with G-protein coupled receptors (GPR109A) on keratinocytes, potentially influencing cellular differentiation and inflammatory responses.[16]

Caption: Potential mechanism of this compound in the skin.

5.2. Experimental Workflow

The overall workflow for formulating and evaluating the this compound cream is a systematic process that ensures product quality and performance.

Caption: Workflow for this compound cream formulation and testing.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinate | C6H4NO2- | CID 937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis and Stability Study of this compound in Aqueous Solutions and Skin Homogenate by LC [agris.fao.org]

- 5. This compound | C14H21NO2 | CID 96462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Topical cream formulation - Wikipedia [en.wikipedia.org]

- 9. SOP for Preparation of Oil-in-Water Creams – SOP Guide for Pharma [pharmasop.in]

- 10. Critical Quality Attributes for Topical Dosage Forms - ECA Academy [gmp-compliance.org]

- 11. researchgate.net [researchgate.net]

- 12. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. Novel modified vertical diffusion cell for testing of in vitro drug release (IVRT) of topical patches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NAD in skin: therapeutic approaches for niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Protocol for In Vitro Skin Permeation Studies of Octyl Nicotinate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl nicotinate, the octyl ester of nicotinic acid (niacin), is a lipophilic compound designed for topical delivery. To evaluate its efficacy and safety for dermatological applications, it is crucial to understand its permeation characteristics through the skin. In vitro skin permeation studies using Franz diffusion cells are a well-established method for assessing the percutaneous absorption of topical formulations. This document provides a detailed protocol for conducting such studies for this compound, from experimental setup to data analysis.

This compound is designed to deliver nicotinic acid to the skin. Due to its increased lipophilicity compared to nicotinic acid, it is expected to penetrate the stratum corneum more effectively. Within the viable epidermis, it is anticipated to be hydrolyzed by cutaneous esterases into nicotinic acid and octanol. The released nicotinic acid can then elicit its biological effects, such as vasodilation and modulation of cellular metabolism.

Data Presentation

| Parameter | Methyl Nicotinate | Hexyl Nicotinate | Nicotinic Acid | Unit | Conditions | Source |

| Permeability Coefficient (Kp) of Epidermis | 1.1 x 10⁻³ | 2.1 x 10⁻² | 1.9 x 10⁻⁵ | cm/h | Human cadaver skin | [1] |

| Permeability Coefficient (Kp) of Dermis | 1.1 x 10⁻² | 1.5 x 10⁻² | 1.4 x 10⁻² | cm/h | Human cadaver skin | [1] |

Experimental Protocols

This section details the methodology for conducting an in vitro skin permeation study of this compound using Franz diffusion cells.

Materials and Reagents

-

This compound (analytical grade)

-

Excised human or porcine skin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Reagents for HPLC mobile phase (e.g., phosphate buffer, methanol)

-

Franz diffusion cells (with appropriate orifice diameter and receptor volume)

-

Water bath with circulating system and heater

-

Magnetic stir plate and stir bars

-

Micro-syringes or pipettes

-

HPLC system with a UV detector

-

Dermatome (optional, for skin thickness consistency)

-

Scalpel and forceps

Skin Membrane Preparation

-

Source: Full-thickness human skin from elective surgery (e.g., abdominoplasty) or porcine ear skin are commonly used models.

-

Preparation: If using frozen skin, thaw it at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel and forceps.

-

Thickness: For consistent results, the skin can be dermatomed to a uniform thickness (typically 200-500 µm).

-

Cutting: Cut the prepared skin into sections large enough to be mounted between the donor and receptor chambers of the Franz diffusion cells.

-

Inspection: Visually inspect each skin section for any damage, such as holes or scratches, that could compromise the barrier integrity. Discard any imperfect sections.

-

Equilibration: Equilibrate the skin sections in PBS (pH 7.4) for at least 30 minutes before mounting.

Franz Diffusion Cell Setup

-

Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with deionized water.

-

Receptor Chamber: Fill the receptor chamber with a known volume of degassed PBS (pH 7.4), ensuring no air bubbles are present. The receptor fluid should be maintained at 32 ± 1°C to mimic physiological skin surface temperature.[2]

-

Stirring: Place a small magnetic stir bar in the receptor chamber and ensure continuous stirring at a constant speed (e.g., 600 rpm) throughout the experiment.

-